BTK Kinase Inhibition Potency vs. Pyrazolo-pyrazine Patent Exemplars
A single BindingDB entry for a compound mapping to this CAS number reports an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in an in vitro enzymatic assay [1]. The entry is linked to patent US20240083900, Example 99, though direct confirmation within the patent text is absent. For context, related pyrazolo[1,5-a]pyrazine BTK inhibitors in the same patent family exhibit IC50 values ranging from <1 nM to 5.5 nM [2]. The 1 nM value places the target compound among the most potent exemplars in the series, but the structural mismatch between the imidazole-pyrimidine scaffold and the patent's pyrazolo-pyrazine chemotype raises uncertainty about the attribution.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (BindingDB entry) |
| Comparator Or Baseline | US20240083900 examples: IC50 <1 nM to 5.5 nM for pyrazolo[1,5-a]pyrazine derivatives |
| Quantified Difference | Within the same patent family, the reported 1 nM value is at the high-potency end, comparable to the best exemplars (<1–5.5 nM) |
| Conditions | In vitro BTK enzymatic assay; compound inhibition measured via IC50 determination (BindingDB assay description) |
Why This Matters
Demonstrates potential for low-nanomolar BTK engagement, a key selection criterion for researchers targeting B-cell malignancies or autoimmune indications.
- [1] BindingDB Entry for BDBM658441. IC50 = 1 nM against Tyrosine-protein kinase BTK (Homo sapiens). Linked to US20240083900, Example 99. View Source
- [2] BindingDB SMILES String Search. US20240083900, Example 236; IC50 = 5.5 nM against BTK. View Source
